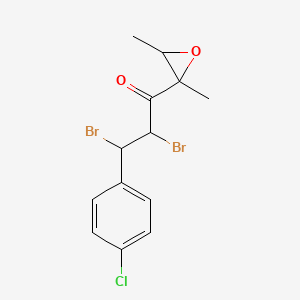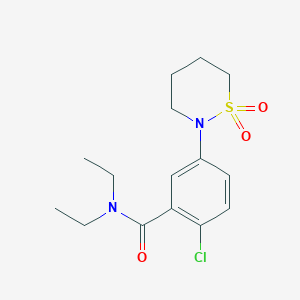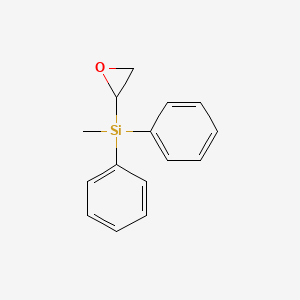
Methyl(oxiran-2-yl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(oxiran-2-yl)diphenylsilane is an organosilicon compound with the molecular formula C15H16OSi. It features a silicon atom bonded to two phenyl groups, a methyl group, and an oxirane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(oxiran-2-yl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an epoxide, such as ethylene oxide, under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalytic systems and optimized reaction parameters ensures the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(oxiran-2-yl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, silanes with different substituents, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl(oxiran-2-yl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism by which methyl(oxiran-2-yl)diphenylsilane exerts its effects involves the interaction of the oxirane ring with various molecular targets. The ring can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Lacks the oxirane ring and has different reactivity and applications.
(2-Methyl-2-propanyl)(2-oxiranyl)diphenylsilane: Contains an additional methyl group, leading to variations in chemical behavior and applications
Uniqueness
Methyl(oxiran-2-yl)diphenylsilane is unique due to the presence of both the oxirane ring and the silicon atom bonded to phenyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
918422-67-0 |
|---|---|
Molekularformel |
C15H16OSi |
Molekulargewicht |
240.37 g/mol |
IUPAC-Name |
methyl-(oxiran-2-yl)-diphenylsilane |
InChI |
InChI=1S/C15H16OSi/c1-17(15-12-16-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI-Schlüssel |
ASACTKASUSPIGI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



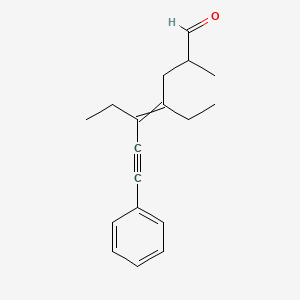

![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
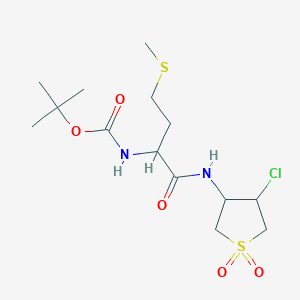
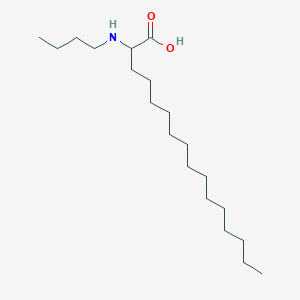
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
